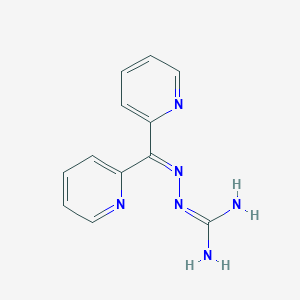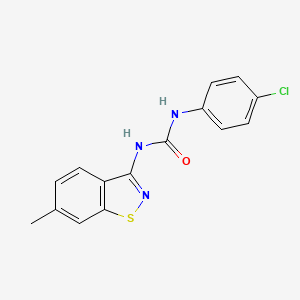
4-(2-Aminoethyl)-1,2-diphenylpyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-1,2-diphenylpyrazolidine-3,5-dione is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolidine ring substituted with aminoethyl and diphenyl groups. Its chemical properties and reactivity make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1,2-diphenylpyrazolidine-3,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylhydrazine with benzil to form a pyrazolidine intermediate. This intermediate is then subjected to further reactions to introduce the aminoethyl group, often through reductive amination or similar techniques .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Catalysts and specific reaction conditions are employed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-1,2-diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, particularly the aminoethyl group.
Substitution: The aromatic rings allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-(2-Aminoethyl)-1,2-diphenylpyrazolidine-3,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-1,2-diphenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Dopamine: 4-(2-Aminoethyl)benzene-1,2-diol, a neurotransmitter with a similar aminoethyl group.
Tyramine: 4-Hydroxyphenethylamine, another compound with a related structure.
Uniqueness
4-(2-Aminoethyl)-1,2-diphenylpyrazolidine-3,5-dione is unique due to its pyrazolidine ring and diphenyl substitution, which confer distinct chemical properties and reactivity compared to other similar compounds. Its specific structure allows for unique interactions and applications in various scientific fields .
Properties
| 106268-15-9 | |
Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
4-(2-aminoethyl)-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H17N3O2/c18-12-11-15-16(21)19(13-7-3-1-4-8-13)20(17(15)22)14-9-5-2-6-10-14/h1-10,15H,11-12,18H2 |
InChI Key |
WMGQLPKJZRBHPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)





